3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid
Brand Name: Vulcanchem
CAS No.: 108583-90-0
VCID: VC2196305
InChI: InChI=1S/C13H16N2O5S/c1-9(16)15-7-5-10-8-11(2-3-12(10)15)21(19,20)14-6-4-13(17)18/h2-3,8,14H,4-7H2,1H3,(H,17,18)
SMILES: CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCC(=O)O
Molecular Formula: C13H16N2O5S
Molecular Weight: 312.34 g/mol

3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid

CAS No.: 108583-90-0

Cat. No.: VC2196305

Molecular Formula: C13H16N2O5S

Molecular Weight: 312.34 g/mol

* For research use only. Not for human or veterinary use.

3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid - 108583-90-0

Specification

CAS No. 108583-90-0
Molecular Formula C13H16N2O5S
Molecular Weight 312.34 g/mol
IUPAC Name 3-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]propanoic acid
Standard InChI InChI=1S/C13H16N2O5S/c1-9(16)15-7-5-10-8-11(2-3-12(10)15)21(19,20)14-6-4-13(17)18/h2-3,8,14H,4-7H2,1H3,(H,17,18)
Standard InChI Key AUTZTZHBEWMTCY-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCC(=O)O
Canonical SMILES CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCC(=O)O

Introduction

Chemical Identity and Structural Characterization

3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid is an organic compound with multiple functional groups centered around an indoline core structure. The compound is identified by several standardized chemical identifiers that provide consistent recognition across chemical databases and research platforms.

Nomenclature and Identifiers

The compound's identity is established through multiple standardized chemical identifiers, as shown in Table 1.

Identifier TypeValue
CAS Number108583-90-0
PubChem CID4105186
IUPAC Name3-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]propanoic acid
Molecular FormulaC₁₃H₁₆N₂O₅S
Molecular Weight312.34 g/mol
InChIInChI=1S/C13H16N2O5S/c1-9(16)15-7-5-10-8-11(2-3-12(10)15)21(19,20)14-6-4-13(17)18/h2-3,8,14H,4-7H2,1H3,(H,17,18)
InChIKeyAUTZTZHBEWMTCY-UHFFFAOYSA-N
SMILESCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCC(=O)O

The compound is also known by several synonyms, including 3-(1-Acetylindoline-5-sulfonamido)propanoic acid, N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]-beta-alanine, and 3-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]propanoic acid .

Structural Features

The compound possesses a unique chemical architecture characterized by:

  • An indoline core (2,3-dihydro-1H-indole) structure

  • An N-acetyl group at position 1 of the indoline

  • A sulfonamide group (-SO₂NH-) at position 5 of the indoline

  • A propanoic acid chain (-CH₂CH₂COOH) attached to the sulfonamide nitrogen

This structure contains multiple functional groups including an amide (N-acetyl), a sulfonamide, and a carboxylic acid, contributing to its complex chemical behavior and potential biological interactions .

Physical and Chemical Properties

The physical and chemical properties of 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid provide insights into its behavior in different environments and its potential for chemical reactions and biological activities.

Computed Chemical Properties

The compound exhibits several calculated properties that inform its chemical behavior, as detailed in Table 2.

PropertyValueMethod
XLogP3-AA-0.2Computed by XLogP3 3.0
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count6Computed by Cactvs 3.4.8.18
Rotatable Bond Count5Computed by Cactvs 3.4.8.18
Topological Polar Surface Area112 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count21Computed by PubChem
Complexity513Computed by Cactvs 3.4.8.18

The slightly negative XLogP3 value (-0.2) suggests the compound has moderate hydrophilicity, while the presence of both hydrogen bond donors (2) and acceptors (6) indicates potential for hydrogen bonding interactions with biological targets or solvents .

Spectroscopic Characteristics

The compound has been characterized spectroscopically, with 1H NMR data available that confirms its structural features. The spectral data provides essential confirmation of the compound's structure and can be used for identity verification and purity assessment. The NMR data indicates the presence of the characteristic proton signals from the indoline ring system, the acetyl group, the sulfonamide linkage, and the propanoic acid chain .

Biological Activity and Applications

The biological activity and potential applications of 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid can be inferred from information about structurally related compounds.

Enzyme Inhibition Properties

Related indoline sulfonamide compounds have been investigated as enzyme inhibitors, particularly of the bacterial enzyme DapE. The search results indicate that indoline sulfonamide derivatives can coordinate with zinc atoms in enzyme active sites through their sulfonamide oxygen atoms, while simultaneously forming hydrogen bonds with amino acid residues .

For example, in the docking studies of related compounds with DapE:

  • The sulfonamide oxygen atoms can coordinate with zinc atoms in the enzyme active site

  • The N-acetyl carbonyl group can form hydrogen bonds with amino acid residues such as Arg258A

  • The proton on the nitrogen atom of the sulfonamide moiety can form hydrogen bonds with backbone carbonyls of amino acids like Thr325A

Structure-Activity Relationships

The structure of 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid contains several features that may contribute to its biological activity:

  • The indoline core provides a rigid scaffold that can influence binding orientation

  • The sulfonamide group can participate in hydrogen bonding and coordinate with metal ions

  • The carboxylic acid group can form ionic interactions with positively charged amino acid residues

  • The N-acetyl group can participate in hydrogen bonding interactions

These structural features suggest potential applications in enzyme inhibition, particularly for metalloenzymes containing zinc or other metal ions in their active sites .

Research Applications and Future Directions

The compound 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid represents an interesting chemical entity with potential applications in various research areas.

Medicinal Chemistry Applications

The compound's structural features suggest potential applications in medicinal chemistry:

  • As a starting point for the development of enzyme inhibitors

  • As a scaffold for structure-activity relationship studies

  • As a potential pharmacological tool for investigating biological systems

The presence of both the sulfonamide and carboxylic acid groups provides multiple points for interaction with biological targets, and the indoline core offers a rigid framework that can be modified to optimize binding affinity and selectivity .

Future Research Directions

Future research on 3-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}propanoic acid might explore:

  • Comprehensive biological activity screening against various targets

  • Detailed structure-activity relationship studies through the synthesis of analogs

  • Investigation of the compound's potential as a starting point for drug discovery

  • Exploration of metal-binding properties for applications in metalloenzyme inhibition

Given the structural similarity to compounds studied as DapE inhibitors, investigating its activity against this and related enzymes would be a logical direction for future research .

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